Naxagolide
Naxagolide
Naxagolide is an organic heterotricyclic compound that is (4aR,10bR)-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][1,4]oxazine substituted by propyl and hydroxy groups at positions 4 and 9, respectively. It is a potent dopamine D2-receptor agonist and its hydrochloride salt was under clinical development by Merck & Co as a potential antiparkinsonian agent (now discontinued). It has a role as an antiparkinson drug, a dopamine agonist and an anticonvulsant. It is a tertiary amino compound, an organic heterotricyclic compound and a member of phenols. It is a conjugate base of a naxagolide(1+).
Brand Name:
Vulcanchem
CAS No.:
88058-88-2
VCID:
VC0006089
InChI:
InChI=1S/C15H21NO2/c1-2-7-16-8-9-18-15-13-10-12(17)5-3-11(13)4-6-14(15)16/h3,5,10,14-15,17H,2,4,6-9H2,1H3/t14-,15-/m1/s1
SMILES:
CCCN1CCOC2C1CCC3=C2C=C(C=C3)O
Molecular Formula:
C15H21NO2
Molecular Weight:
247.33 g/mol
Naxagolide
CAS No.: 88058-88-2
Cat. No.: VC0006089
Molecular Formula: C15H21NO2
Molecular Weight: 247.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Naxagolide is an organic heterotricyclic compound that is (4aR,10bR)-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][1,4]oxazine substituted by propyl and hydroxy groups at positions 4 and 9, respectively. It is a potent dopamine D2-receptor agonist and its hydrochloride salt was under clinical development by Merck & Co as a potential antiparkinsonian agent (now discontinued). It has a role as an antiparkinson drug, a dopamine agonist and an anticonvulsant. It is a tertiary amino compound, an organic heterotricyclic compound and a member of phenols. It is a conjugate base of a naxagolide(1+). |
|---|---|
| CAS No. | 88058-88-2 |
| Molecular Formula | C15H21NO2 |
| Molecular Weight | 247.33 g/mol |
| IUPAC Name | (4aR,10bR)-4-propyl-2,3,4a,5,6,10b-hexahydrobenzo[h][1,4]benzoxazin-9-ol |
| Standard InChI | InChI=1S/C15H21NO2/c1-2-7-16-8-9-18-15-13-10-12(17)5-3-11(13)4-6-14(15)16/h3,5,10,14-15,17H,2,4,6-9H2,1H3/t14-,15-/m1/s1 |
| Standard InChI Key | JCSREICEMHWFAY-HUUCEWRRSA-N |
| Isomeric SMILES | CCCN1CCO[C@H]2[C@H]1CCC3=C2C=C(C=C3)O |
| SMILES | CCCN1CCOC2C1CCC3=C2C=C(C=C3)O |
| Canonical SMILES | CCCN1CCOC2C1CCC3=C2C=C(C=C3)O |
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